molecular formula C18H15NO3S B15099427 3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15099427
M. Wt: 325.4 g/mol
InChI Key: ZONIADOSIBHDHW-UHFFFAOYSA-N
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Description

“3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features a pyrrolone core with various substituents, including hydroxy, phenyl, prop-2-en-1-yl, and thiophen-2-ylcarbonyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrolone Core: This might involve the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of Substituents: The phenyl, prop-2-en-1-yl, and thiophen-2-ylcarbonyl groups could be introduced through various substitution reactions, using reagents like phenyl halides, allyl halides, and thiophene derivatives.

    Hydroxylation: The hydroxy group could be introduced via oxidation reactions, using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The phenyl and thiophen-2-ylcarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

Chemistry

This compound could be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with other pyrrolone derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

4-hydroxy-2-phenyl-1-prop-2-enyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H15NO3S/c1-2-10-19-15(12-7-4-3-5-8-12)14(17(21)18(19)22)16(20)13-9-6-11-23-13/h2-9,11,15,21H,1,10H2

InChI Key

ZONIADOSIBHDHW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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